Benazolin

Description

Properties

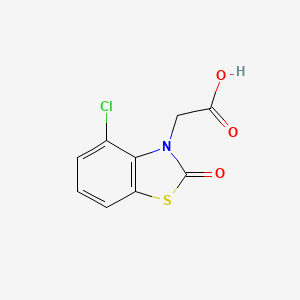

IUPAC Name |

2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-5-2-1-3-6-8(5)11(4-7(12)13)9(14)15-6/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJSGOXICXYZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N(C(=O)S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041620 | |

| Record name | Benazolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3813-05-6 | |

| Record name | Benazolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3813-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benazolin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003813056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENAZOLIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benazolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benazolin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENAZOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB02FMB0BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Benazolin chemical structure and properties

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, toxicological profile, and environmental fate of the herbicide Benazolin. The information is intended for researchers, scientists, and professionals in drug development and environmental science.

Chemical Structure and Identity

Benazolin is a selective, post-emergence herbicide belonging to the benzothiazole (B30560) class of compounds. Its systemic action mimics that of natural auxins, leading to uncontrolled growth and subsequent death in susceptible broadleaf weeds.

Chemical Name (IUPAC): 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetic acid[1]

CAS Registry Number: 3813-05-6[1][2]

Chemical Formula: C₉H₆ClNO₃S[1][2]

Molecular Weight: 243.67 g/mol [1][2]

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of Benazolin.

| Property | Value | Reference |

| Melting Point | 193 °C | [3] |

| Boiling Point | Decomposes before boiling | |

| Water Solubility | 500 mg/L at 20 °C | [3] |

| Vapor Pressure | 1.0 x 10⁻⁴ mPa at 20 °C | |

| pKₐ | 3.04 - 3.6 | [3] |

| Log P (Octanol-Water Partition Coefficient) | 1.34 |

Toxicological Properties

The acute toxicity of Benazolin has been evaluated in various species. The following table summarizes the reported LD₅₀ values.

| Species | Route of Administration | LD₅₀ | Reference |

| Rat | Oral | 3000 mg/kg | [3] |

| Mouse | Oral | 3200 mg/kg | [3] |

Environmental Fate

Benazolin is of moderate persistence in the environment. Its degradation in soil is primarily a microbial process.

| Environmental Parameter | Value | Reference |

| Soil Half-life (DT₅₀) | 14 - 100 days | [4] |

The primary degradation pathway of Benazolin in soil involves the cleavage of the acetic acid side chain, followed by the opening of the thiazoline (B8809763) ring.

Experimental Protocols

The determination of the physicochemical and toxicological properties of chemical substances like Benazolin follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Physicochemical Properties

-

Melting Point (OECD 102): The melting point can be determined using several methods, including the capillary tube method, hot-stage microscopy, or differential scanning calorimetry (DSC).[2] For the capillary method, a small amount of the substance is packed into a capillary tube and heated in a controlled manner. The temperature range over which the substance melts is recorded.

-

Boiling Point (OECD 103): As Benazolin decomposes before boiling, standard boiling point determination methods are not applicable. Decomposition is typically observed using techniques like thermogravimetric analysis (TGA).[3]

-

Water Solubility (OECD 105): The flask method is suitable for determining the water solubility of Benazolin.[4] A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

Vapor Pressure (OECD 104): The vapor pressure of Benazolin can be measured using the vapor pressure balance method or the gas saturation method.[5][6] In the gas saturation method, a stream of inert gas is passed over the substance at a known temperature and flow rate until it is saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, from which the vapor pressure can be calculated.

-

Partition Coefficient (n-octanol/water) (OECD 107/117): The shake-flask method (OECD 107) or HPLC method (OECD 117) can be used. In the shake-flask method, a solution of the substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The concentration of the substance in both phases is then measured to determine the partition coefficient.

-

Dissociation Constant (pKa) (OECD 112): The pKa of Benazolin can be determined by potentiometric titration. A solution of the substance is titrated with a standard solution of a strong acid or base, and the pH is monitored throughout the titration. The pKa is determined from the titration curve.

Toxicological Properties

-

Acute Oral Toxicity (LD₅₀) (OECD 420, 423, or 425): The acute oral toxicity is determined by administering the substance to animals (typically rats or mice) via oral gavage. Several approved procedures exist to minimize the number of animals used. These include the Fixed-Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[1] The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD₅₀ value, the dose that is lethal to 50% of the test animals, is then calculated.

Environmental Fate

-

Soil Half-Life (DT₅₀): The degradation of Benazolin in soil is typically studied in laboratory incubation experiments under controlled conditions of temperature, moisture, and light. The soil is treated with a known concentration of Benazolin, and samples are taken at various time intervals. The concentration of the parent compound is measured using an appropriate analytical technique (e.g., LC-MS/MS). The time taken for the concentration to decrease by 50% (DT₅₀) is then calculated from the degradation curve.

-

Degradation Pathway Analysis: To identify the degradation products of Benazolin, soil samples from the degradation study are extracted and analyzed using advanced analytical techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). This allows for the identification and structural elucidation of the metabolites formed during the degradation process.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the chemical structure of Benazolin and its herbicidal activity, as well as its environmental fate.

Caption: Relationship between Benazolin's structure, activity, and fate.

References

- 1. researchgate.net [researchgate.net]

- 2. laboratuar.com [laboratuar.com]

- 3. laboratuar.com [laboratuar.com]

- 4. laboratuar.com [laboratuar.com]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.tw]

- 6. OECD test n°104: Vapour pressure - Analytice [analytice.com]

A Comprehensive Technical Guide to the Synthesis of Benazolin and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of Benazolin (4-chloro-2-oxobenzothiazolin-3-ylacetic acid), a significant herbicidal agent, and explores pathways for the generation of its derivatives. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a comprehensive resource for researchers in agrochemicals and medicinal chemistry. This document outlines the core synthetic strategies, including the alkylation of 4-chlorobenzothiazol-2(3H)-one, and discusses the potential for derivatization to explore new chemical space and biological activities. Spectroscopic data for the characterization of Benazolin and its intermediates are provided, alongside a visualization of its mechanism of action as a synthetic auxin.

Introduction

Benazolin, chemically known as (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid, is a selective, post-emergence herbicide effective against a variety of broadleaf weeds.[1][2] Its mode of action is categorized as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) to disrupt normal growth processes.[3][4] The development of synthetic auxins has been a cornerstone of weed management for decades, and the unique benzothiazole (B30560) scaffold of Benazolin offers a distinct chemical profile.[3] This guide details the synthetic routes to Benazolin and provides a framework for the synthesis of its derivatives, which may exhibit altered herbicidal profiles or novel biological activities.

Synthesis of Benazolin

The primary and most efficient synthesis of Benazolin involves the N-alkylation of 4-chloro-1,3-benzothiazol-2(3H)-one with an acetic acid synthon, typically ethyl chloroacetate (B1199739), followed by hydrolysis of the resulting ester. A notable improvement in this process involves the use of a catalyst to enhance reaction efficiency and yield.

Core Synthesis Pathway

The synthesis of Benazolin can be conceptualized as a two-step process:

-

N-Alkylation: Reaction of 4-chloro-1,3-benzothiazol-2(3H)-one with ethyl chloroacetate in the presence of a base and a catalyst to form ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate.

-

Hydrolysis: Conversion of the ethyl ester intermediate to the final carboxylic acid, Benazolin.

A patented method highlights an optimized procedure for the initial N-alkylation step.[5]

Figure 1: General workflow for the synthesis of Benazolin.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate

This procedure is adapted from a patented method which reports high yield and purity.[5]

-

Materials:

-

4-chloro-1,3-benzothiazol-2(3H)-one

-

Ethyl chloroacetate

-

Potassium carbonate (or "salt of wormwood")

-

Potassium iodide

-

Solvent (e.g., a high-boiling point ether or a polar aprotic solvent like DMF)

-

-

Procedure:

-

To a reaction vessel equipped with a stirrer, condenser, and thermometer, add 4-chloro-1,3-benzothiazol-2(3H)-one, potassium carbonate, and potassium iodide.

-

Add the solvent and stir the mixture for 30 minutes at room temperature to ensure good dispersion.

-

Slowly add ethyl chloroacetate to the reaction mixture.

-

Heat the reaction mixture to 60-65 °C and maintain this temperature for approximately 4 hours, with continuous stirring.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the concentration of the starting benzothiazolone is less than 0.3%.

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be isolated by filtration to remove inorganic salts, followed by evaporation of the solvent under reduced pressure.

-

Step 2: Hydrolysis to Benazolin

-

Materials:

-

Ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate

-

Base (e.g., Sodium hydroxide (B78521) or Potassium hydroxide)

-

Solvent (e.g., Ethanol (B145695)/Water mixture)

-

Acid for neutralization (e.g., Hydrochloric acid)

-

-

Procedure:

-

Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide or potassium hydroxide and stir the mixture at room temperature or with gentle heating to facilitate hydrolysis.

-

Monitor the reaction by TLC or HPLC until the ester is fully consumed.

-

After completion, cool the reaction mixture and carefully acidify with hydrochloric acid to precipitate the Benazolin.

-

Collect the solid precipitate by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

-

Purification

The crude Benazolin can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield a product with high purity.

Quantitative Data

| Parameter | Value | Reference |

| Yield (N-Alkylation) | >80% | [5] |

| Purity (Final Product) | >98% | [5] |

| Reaction Temperature | 60-65 °C | [5] |

| Catalyst to Substrate Ratio (KI:benzothiazolone) | 4-6 : 100 (by mass) | [5] |

Synthesis of Benazolin Derivatives

The core structure of Benazolin offers several positions for chemical modification to generate derivatives with potentially altered properties. Key areas for derivatization include the aromatic ring and the N-acetic acid side chain.

Modification of the Aromatic Ring

While direct substitution on the chloro-substituted aromatic ring of Benazolin can be challenging, derivatives can be accessed by starting with appropriately substituted 2-aminothiophenols.

Figure 2: General strategy for synthesizing aromatic ring-substituted Benazolin derivatives.

Modification of the N-Acetic Acid Side Chain

The acetic acid moiety can be modified to explore the impact on biological activity. This can be achieved by using different alkylating agents in the primary synthesis or by further chemical transformations of the carboxylic acid group.

-

Esterification: The carboxylic acid of Benazolin can be esterified to produce various ester derivatives, such as the commercially relevant Benazolin-ethyl.

-

Amidation: Reaction of the carboxylic acid with amines, after activation (e.g., to the acid chloride), can yield a range of amide derivatives.

-

Chain Homologation/Variation: Utilizing different haloalkanoic acid esters in the initial N-alkylation step can lead to derivatives with longer or branched side chains.

Spectroscopic Characterization of Benazolin

Comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of synthesized Benazolin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of Benazolin is expected to show characteristic signals for the aromatic protons and the methylene (B1212753) protons of the acetic acid side chain. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro and carbonyl groups.

-

¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton.[6]

Table of Predicted ¹³C NMR Chemical Shifts for Benazolin

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O, acid) | ~170 |

| Carbonyl (C=O, lactam) | ~168 |

| Aromatic C-Cl | ~129 |

| Aromatic C-S | ~135 |

| Aromatic C-N | ~125 |

| Aromatic CH | 115-128 |

| Methylene (-CH₂-) | ~45 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The FT-IR spectrum of Benazolin will exhibit characteristic absorption bands corresponding to its functional groups.[1]

Table of Expected IR Absorption Bands for Benazolin

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 1760-1690 | C=O stretch | Carboxylic acid |

| ~1715 | C=O stretch | Lactam |

| 1600-1400 | C=C stretch | Aromatic ring |

| ~1300 | C-O stretch | Carboxylic acid |

| ~1250 | C-N stretch | Amide |

| 850-550 | C-Cl stretch | Aryl chloride |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of Benazolin, confirming its structure. The fragmentation pattern can provide insights into the stability of different parts of the molecule.[7][8]

Predicted Fragmentation Pattern for Benazolin:

-

Molecular Ion (M⁺): The peak corresponding to the molecular weight of Benazolin (243.67 g/mol ).

-

Loss of COOH: A fragment resulting from the cleavage of the carboxylic acid group.

-

Loss of CH₂COOH: Cleavage of the entire acetic acid side chain.

-

Fragments of the Benzothiazolone Ring: Further fragmentation of the heterocyclic core.

Mechanism of Action: Auxin Signaling Pathway

Benazolin acts as a synthetic auxin, leading to an overstimulation of auxin-responsive genes and ultimately causing uncontrolled growth and death in susceptible plants.[3][4] The core of this pathway involves the TIR1/AFB family of auxin receptors.[9][10]

Figure 3: Simplified signaling pathway of Benazolin as a synthetic auxin.

In the presence of Benazolin, the SCF-TIR1/AFB E3 ubiquitin ligase complex binds to both Benazolin and an Aux/IAA repressor protein.[4][9][10] This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the repressor protein liberates Auxin Response Factors (ARFs), which then activate the transcription of auxin-responsive genes, leading to the herbicidal effect.[4]

Conclusion

The synthesis of Benazolin is a well-established process with opportunities for optimization and derivatization. This guide has provided a detailed overview of the synthetic methodology, including a robust protocol adapted from the patent literature, and has outlined strategies for the creation of novel derivatives. The provided spectroscopic data and mechanistic diagrams offer a comprehensive resource for researchers. Further exploration into the synthesis of Benazolin derivatives could lead to the discovery of compounds with improved herbicidal efficacy, novel biological activities, or a better understanding of the structure-activity relationships within this class of synthetic auxins.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls - PMC [pmc.ncbi.nlm.nih.gov]

Proherbicide Activation of Benazolin-ethyl in Planta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benazolin-ethyl (B165832) is a selective, post-emergence proherbicide belonging to the benzothiazole (B30560) family. Its herbicidal activity is dependent on its bioactivation within the target plant. This technical guide provides an in-depth overview of the activation of benazolin-ethyl, focusing on the metabolic pathways, enzymatic processes, and experimental protocols relevant to its study. Quantitative data from related studies are summarized, and key experimental workflows and signaling pathways are visualized to facilitate a comprehensive understanding of this critical activation process.

Introduction

Benazolin-ethyl (ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate) is applied in its ester form to enhance its uptake through the plant cuticle.[1] Once absorbed, it undergoes metabolic transformation to its active form, benazolin (2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetic acid).[2] Benazolin acts as a synthetic auxin, disrupting normal plant growth processes and leading to weed mortality.[3] The selective herbicidal action of benazolin-ethyl is often attributed to differential metabolism rates between crop and weed species.[4] Understanding the activation pathway is therefore crucial for optimizing its efficacy and for the development of new herbicidal compounds.

The Activation Pathway: From Proherbicide to Active Moiety

The primary activation step of benazolin-ethyl is the hydrolysis of its ethyl ester bond to yield the free carboxylic acid, benazolin, and ethanol. This reaction is primarily an enzymatic process catalyzed by carboxylesterases (CXEs) within the plant cells.[1][5]

The Role of Carboxylesterases (CXEs)

Carboxylesterases (EC 3.1.1.1) are a large and diverse family of serine hydrolases that play a crucial role in the metabolism of both endogenous and xenobiotic compounds in plants.[6][7] In the context of proherbicides, CXEs are responsible for the bioactivation of ester-containing compounds.[1] The hydrolysis reaction introduces a polar carboxylic acid group, which not only imparts herbicidal activity but also facilitates the translocation of the active molecule within the plant's vascular system.[4]

While specific CXE isozymes responsible for benazolin-ethyl hydrolysis have not been definitively identified in the literature, studies on analogous proherbicides like methyl-2,4-dichlorophenoxyacetate have implicated specific enzymes such as AtCXE12 in Arabidopsis thaliana.[1] It is highly probable that one or more plant CXEs with broad substrate specificity are responsible for the activation of benazolin-ethyl.

Signaling Pathway of Benazolin-ethyl Activation and Action

The following diagram illustrates the key steps from the application of benazolin-ethyl to its herbicidal action.

References

- 1. Plant carboxylesterases involved in pesticide hydrolysis - Durham e-Theses [etheses.dur.ac.uk]

- 2. Benazolin (Ref: RD 7693) [sitem.herts.ac.uk]

- 3. Translocation and Metabolism of Benazolin in Wild Mustard and Rape Species | Weed Science | Cambridge Core [cambridge.org]

- 4. my.ucanr.edu [my.ucanr.edu]

- 5. researchgate.net [researchgate.net]

- 6. Identification and Characterization of Carboxylesterases from Brachypodium distachyon Deacetylating Trichothecene Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

Ecotoxicology of Benazolin on Non-Target Organisms: A Technical Guide

Introduction

Benazolin is a selective, systemic herbicide used for post-emergence control of broad-leaved weeds in various crops. Its mode of action in target plants is as a synthetic auxin, disrupting normal growth processes.[1][2] While effective in weed management, it is crucial to understand the potential ecotoxicological effects of benazolin on non-target organisms to ensure its environmentally sound use. This technical guide provides an in-depth overview of the current knowledge regarding the ecotoxicology of benazolin, focusing on its impact on algae, aquatic invertebrates, fish, earthworms, soil microorganisms, and bees. The information is intended for researchers, scientists, and professionals involved in drug and pesticide development and environmental risk assessment.

Physicochemical Properties and Environmental Fate

Benazolin has a moderate aqueous solubility and a high potential to leach to groundwater.[1] It is not persistent in soil but may be more persistent in aquatic environments.[1] Its ethyl ester form, benazolin-ethyl, is rapidly degraded to the more stable and biologically active acid form in the environment.[3] The environmental fate of a pesticide is a key determinant of its exposure routes and potential impact on non-target organisms.

Ecotoxicity to Non-Target Organisms

The available data indicates that benazolin has a low to moderate toxicity to most aquatic organisms, honeybees, and earthworms.[1] However, specific quantitative data for several non-target organism groups are limited in the public domain.

Algae

Aquatic Invertebrates

Daphnia magna is a standard model organism for aquatic invertebrate toxicity testing. While general statements suggest moderate toxicity of benazolin to aquatic organisms, specific acute (EC50) and chronic (NOEC) toxicity values for benazolin on Daphnia magna were not found in the extensive literature search. For its ester form, benazolin-ethyl, there is a high alert for chronic toxicity to Daphnia.[3]

Fish

Benazolin is classified as having moderate acute toxicity to fish.[1] However, specific LC50 values for common test species like rainbow trout (Oncorhynchus mykiss) or carp (B13450389) (Cyprinus carpio) are not available in the reviewed scientific literature. Sublethal effects of pesticides on fish can include alterations in biochemical markers such as cytochrome P450, ethoxyresorufin-O-deethylase (EROD), glutathione (B108866) (GSH), and glutathione-S-transferase (GST), which are involved in detoxification processes.[5][6][7] No specific studies on these biomarkers following benazolin exposure were identified.

Earthworms

For the earthworm Eisenia fetida, the acute 14-day LC50 for benazolin in artificial soil is reported to be >1000 mg/kg dry weight of soil, indicating low acute toxicity to this organism.[1]

Soil Microorganisms

Herbicides can affect soil microbial communities by altering their structure, biomass, and metabolic activities, such as respiration and nitrification.[8] However, specific quantitative data on the effects of benazolin on these microbial processes (e.g., NOEC values) are not available in the public domain. Studies on the degradation of benazolin in soil suggest that it is influenced by microbial activity.[8]

Bees

Benazolin is generally considered to have low to moderate toxicity to honeybees (Apis mellifera).[1] However, specific acute contact and oral LD50 values for benazolin are not available in the public domain.

Data Summary

The following table summarizes the available quantitative ecotoxicology data for benazolin on non-target organisms.

| Organism Group | Species | Endpoint | Value | Reference |

| Earthworms | Eisenia fetida | 14-day LC50 (soil) | >1000 mg/kg dw | [1] |

| Algae | - | - | Data not available | - |

| Aquatic Invertebrates | Daphnia magna | - | Data not available | - |

| Fish | - | - | Data not available | - |

| Soil Microorganisms | - | - | Data not available | - |

| Bees | Apis mellifera | - | Data not available | - |

Experimental Protocols

Standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely used to assess the ecotoxicity of chemicals. The following sections describe the key experimental protocols relevant to the ecotoxicological evaluation of benazolin.

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effects of a substance on the growth of freshwater green algae.[9] Exponentially growing algal cultures are exposed to various concentrations of the test substance over 72 hours. The primary endpoint is the inhibition of growth, typically measured as a reduction in biomass or cell density, from which an EC50 value is calculated.[9]

Daphnia sp. Acute Immobilisation Test (OECD 202)

This 48-hour acute toxicity test assesses the concentration of a substance that immobilizes 50% of the exposed Daphnia magna (EC50). Juvenile daphnids are exposed to a range of concentrations of the test substance, and their mobility is observed at 24 and 48 hours.

Fish Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the exposed fish (LC50) over a 96-hour period.[10][11][12][13] Fish are exposed to a series of concentrations of the test substance under controlled conditions, and mortality is recorded at 24, 48, 72, and 96 hours.[11][12]

Earthworm Acute Toxicity Test (OECD 207)

This test evaluates the acute toxicity of a substance to earthworms in artificial soil over a 14-day period.[14][15][16] The endpoints are mortality (from which an LC50 is calculated) and sublethal effects such as changes in body weight.[14]

Soil Microorganisms: Carbon Transformation Test (OECD 217)

This guideline describes a method to assess the long-term effects of chemicals on soil microbial activity by measuring nitrogen transformation. Soil is treated with the test substance, and the rate of nitrate (B79036) formation from an ammonium (B1175870) source is measured over a period of 28 days.

Honeybee Acute Oral and Contact Toxicity Tests (OECD 213 & 214)

These tests determine the acute oral and contact toxicity (LD50) of a substance to adult honeybees. In the oral test (OECD 213), bees are fed a sucrose (B13894) solution containing the test substance. In the contact test (OECD 214), the substance is applied directly to the thorax of the bees. Mortality is typically assessed over 48 to 96 hours.

Visualizations

Signaling Pathways and Experimental Workflows

Due to the lack of specific information on the signaling pathways affected by benazolin in non-target animals, a diagram illustrating the general experimental workflow for ecotoxicity testing is provided below.

Conclusion and Knowledge Gaps

Benazolin exhibits low to moderate toxicity to a range of non-target organisms based on the available data. However, this technical guide highlights significant gaps in the publicly available quantitative ecotoxicological data for benazolin, particularly for algae, aquatic invertebrates, fish, and bees. While standardized protocols for testing are well-established, specific studies applying these methods to benazolin are scarce in the reviewed literature. Furthermore, there is a lack of information on the sublethal effects and the specific biochemical or molecular mechanisms of toxicity in non-target animals. To conduct a comprehensive environmental risk assessment, further research is needed to generate robust quantitative data for the endpoints and organism groups currently lacking information. Such data is essential for refining predicted no-effect concentrations (PNECs) and ensuring the protection of biodiversity.

References

- 1. Benazolin (Ref: RD 7693) [sitem.herts.ac.uk]

- 2. Benazolin | C9H6ClNO3S | CID 19662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benazolin-ethyl [sitem.herts.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Biochemical markers of contamination in fish toxicity tests - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical markers of contamination in fish toxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dynamics of benazolin under the influence of degrading maize straw in undisturbed soil columns | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 9. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. oecd.org [oecd.org]

- 11. biotecnologiebt.it [biotecnologiebt.it]

- 12. oecd.org [oecd.org]

- 13. eurofins.com.au [eurofins.com.au]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. oecd.org [oecd.org]

- 16. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]

An In-depth Technical Guide on the Soil Persistence and Mobility of Benazolin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the soil persistence and mobility of the herbicide Benazolin. The information is compiled from various scientific sources and is intended to be a resource for professionals in research, environmental science, and drug development.

Soil Persistence of Benazolin

Benazolin is generally considered to be not persistent in soil systems.[1] Its persistence is primarily dictated by the rate of microbial degradation. The commercially available form of Benazolin is often the ethyl ester, which rapidly hydrolyzes in the soil to its more stable and biologically active form, Benazolin acid.

Table 1: Soil Degradation Half-Life (DT50) of Benazolin Forms

| Compound | DT50 Range (days) | Conditions | Reference(s) |

| Benazolin-ethyl | 1 - 3 | Not specified | |

| Benazolin acid | 14 - 100 | Not specified |

The wide range in the reported half-life of Benazolin acid suggests that its degradation is highly dependent on soil properties and environmental conditions. Factors such as soil organic matter content, microbial activity, temperature, and moisture can significantly influence its persistence. For instance, the addition of organic matter, such as maize straw, has been shown to enhance the degradation of Benazolin.

Aerobic vs. Anaerobic Degradation

Soil Mobility of Benazolin

Benazolin has a high potential for mobility in soil, primarily due to its moderate aqueous solubility and its chemical nature as a weak acid. At common soil pH values (5-8), Benazolin exists predominantly in its anionic form, which is more prone to leaching as it is repelled by the negatively charged surfaces of clay and organic matter.

Table 2: Soil Adsorption and Mobility Parameters for Benazolin

| Parameter | Value/Classification | Remarks | Reference(s) |

| Koc (L/kg) | Data not available in reviewed literature | Higher Koc values indicate stronger adsorption and lower mobility. One study noted that long-term aging processes might lead to higher than expected Koc values for 14C-benazolin. | [2] |

| GUS | High Leachability | The Groundwater Ubiquity Score (GUS) is an indicator of a pesticide's potential to leach to groundwater. A high GUS value suggests a high leaching potential. | [1] |

The lack of specific Koc values in the available literature prevents a more detailed quantitative assessment of its mobility across different soil types. However, the qualitative descriptions consistently point towards high mobility and a significant potential for leaching to groundwater. Studies have shown that amending soil with organic matter can increase the retention of Benazolin and its metabolites, thereby reducing its mobility.

Degradation Pathway of Benazolin

The degradation of Benazolin in the soil environment follows a multi-step process, beginning with the transformation of the ethyl ester to the acid form, followed by microbial degradation of the acid.

Experimental Protocols

The assessment of a pesticide's soil persistence and mobility typically follows standardized laboratory protocols. The most relevant for Benazolin are the OECD Guidelines for the Testing of Chemicals.

Soil Persistence (Aerobic and Anaerobic Degradation)

The rate of degradation of Benazolin in soil is determined following OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil .

Experimental Workflow for Aerobic Soil Degradation Study:

Methodology Details:

-

Test System: Multiple soil types with varying properties (pH, organic carbon content, texture) are used.

-

Test Substance: Typically, a radiolabeled (e.g., ¹⁴C) test substance is used to facilitate tracking and mass balance calculations.

-

Incubation: Soil samples are treated with the test substance and incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). For aerobic studies, a continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels. For anaerobic studies, after an initial aerobic phase to allow for microbial activity, the system is purged with an inert gas like nitrogen.

-

Analysis: At various time points, replicate soil samples are extracted, and the concentrations of the parent compound and its degradation products are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC). Evolved ¹⁴CO₂ is trapped and quantified to assess mineralization.

Soil Mobility (Adsorption/Desorption)

The adsorption and desorption characteristics of Benazolin in soil are determined using the OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method .

Experimental Workflow for Batch Equilibrium Adsorption Study:

Methodology Details:

-

Test System: A series of centrifuge tubes containing a known mass of soil and a known volume of a Benazolin solution in 0.01 M CaCl₂ (to maintain ionic strength and flocculation).

-

Procedure: The soil-solution mixtures are agitated at a constant temperature until equilibrium is reached. The solid and liquid phases are then separated by centrifugation.

-

Analysis: The concentration of Benazolin remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in solution.

-

Data Interpretation: By using a range of initial concentrations, an adsorption isotherm can be constructed, from which the soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are derived.

Soil Mobility (Leaching)

The leaching potential of Benazolin and its degradation products through the soil column is assessed using OECD Guideline 312: Leaching in Soil Columns .[3]

Methodology Details:

-

Test System: Glass or stainless steel columns packed with soil to a specified bulk density.[3]

-

Procedure: The soil columns are saturated with a simulated rainwater solution (e.g., 0.01 M CaCl₂). Radiolabeled Benazolin is applied to the top of the soil column. The columns are then irrigated with a set amount of the simulated rainwater over a defined period (e.g., 48 hours).[3]

-

Analysis: The leachate is collected in fractions and analyzed for the parent compound and its metabolites. After the leaching period, the soil column is sectioned, and each section is analyzed to determine the distribution of the applied radioactivity.[3]

-

Data Interpretation: The results provide a profile of the mobility of the substance and its degradation products in the soil under controlled conditions.

Conclusion

Benazolin is a herbicide with low persistence in soil, undergoing relatively rapid degradation, particularly under aerobic conditions. However, its chemical properties confer a high mobility in soil, leading to a significant potential for leaching into groundwater. The persistence and mobility of Benazolin are strongly influenced by soil characteristics, with higher organic matter content generally leading to increased adsorption and degradation, and thus reduced leaching. The provided experimental protocols offer standardized methods for further investigation into the environmental fate of Benazolin and similar compounds.

References

In-depth Technical Guide: Photodegradation of Benazolin in Aqueous Solutions

Audience: Researchers, scientists, and drug development professionals.

Foreword

Benazolin, a post-emergence herbicide, has been utilized in agriculture for the control of broadleaf weeds. Its presence and persistence in aqueous environments are of significant interest due to potential ecological impacts. Photodegradation represents a primary pathway for the dissipation of benazolin in sunlit surface waters. This technical guide provides a comprehensive overview of the current scientific understanding of the photodegradation of benazolin in aqueous solutions, with a focus on its kinetics, influencing factors, degradation pathways, and the experimental methodologies used for its investigation. While direct, comprehensive studies on benazolin photodegradation are limited, this guide synthesizes available data and draws parallels from the photodegradation of structurally related compounds to provide a thorough understanding of the subject.

Physicochemical Properties of Benazolin

A fundamental understanding of the physicochemical properties of benazolin is essential for interpreting its behavior in aqueous environments.

| Property | Value | Reference |

| Chemical Name | 4-chloro-2-oxobenzothiazolin-3-ylacetic acid | |

| Molecular Formula | C₉H₆ClNO₃S | |

| Molecular Weight | 243.67 g/mol | |

| Water Solubility | Moderately soluble | |

| Vapor Pressure | Semi-volatile | |

| Log P (Octanol-Water Partition Coefficient) | Data not readily available |

Principles of Photodegradation in Aqueous Solutions

The photodegradation of a chemical in water can occur through two primary mechanisms:

-

Direct Photolysis: The direct absorption of light photons by the benazolin molecule, leading to its excitation and subsequent chemical transformation. The rate of direct photolysis is dependent on the compound's absorption spectrum and its quantum yield (the efficiency of the absorbed light in causing a chemical change).

-

Indirect Photolysis (Sensitized Photolysis): The degradation of benazolin is initiated by reactive species present in the water that have been generated by the absorption of light by other substances (photosensitizers). Common photosensitizers in natural waters include dissolved organic matter (DOM), nitrate (B79036) ions (NO₃⁻), and bicarbonate ions (HCO₃⁻). These sensitizers can generate highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻•), which then react with and degrade the benazolin molecule.

Experimental Protocols for Studying Benazolin Photodegradation

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data on photodegradation. The following outlines a general methodology for investigating the photodegradation of benazolin in aqueous solutions.

Materials and Reagents

-

Benazolin (analytical standard)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Buffer solutions (for pH control, e.g., phosphate, borate)

-

Photosensitizers (if studying indirect photolysis, e.g., humic acid, nitrate salts)

-

Quenchers (to identify reactive species, e.g., isopropanol (B130326) for •OH, sodium azide (B81097) for ¹O₂)

-

Acetonitrile (B52724) or methanol (B129727) (HPLC grade, for sample preparation and analysis)

-

Formic acid or acetic acid (for adjusting mobile phase pH in HPLC)

Irradiation Source and Reactor Setup

A typical experimental setup for photodegradation studies is depicted below.

Caption: A generalized experimental workflow for photodegradation studies.

Experimental Procedure

-

Preparation of Benazolin Solutions: Prepare stock solutions of benazolin in a suitable organic solvent (e.g., acetonitrile) and spike into high-purity water or buffered solutions to achieve the desired initial concentration.

-

pH Control: Adjust the pH of the aqueous solutions using appropriate buffers to investigate the effect of pH on the degradation rate.

-

Irradiation: Fill the quartz reaction vessels with the benazolin solution and place them in the photoreactor. Irradiate the solutions with a light source that simulates solar radiation (e.g., a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm).

-

Sampling: At specific time intervals, withdraw aliquots from the reaction vessels.

-

Sample Analysis: Analyze the concentration of benazolin and its degradation products in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Control Experiments: Conduct control experiments in the dark to assess for any hydrolytic or other non-photochemical degradation.

Analytical Methodology

The accurate quantification of benazolin and the identification of its degradation products are critical.

-

HPLC-UV: A common technique for quantifying the parent compound. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and acidified water. The detection wavelength is set at the maximum absorbance of benazolin.

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Essential for the identification and confirmation of degradation products. This technique provides molecular weight and structural information, enabling the elucidation of degradation pathways.

Photodegradation Kinetics and Influencing Factors

While specific kinetic data for benazolin is scarce in publicly available literature, the photodegradation of many herbicides in aqueous solutions is known to follow pseudo-first-order kinetics.

The rate of degradation can be significantly influenced by several factors:

-

pH: The pH of the water can affect the speciation of benazolin (protonated vs. deprotonated forms), which can alter its light absorption properties and reactivity with photochemically generated transient species.

-

Dissolved Organic Matter (DOM): DOM can act as a photosensitizer, accelerating indirect photolysis. Conversely, it can also act as a light screen, reducing the amount of light available for direct photolysis, and can quench reactive species.

-

Nitrate and Bicarbonate Ions: These ions are known to be precursors of hydroxyl radicals upon irradiation and can thus enhance the rate of indirect photodegradation.

-

Temperature: Temperature can influence the rates of secondary reactions of the degradation products.

Photodegradation Pathway of Benazolin

The elucidation of the photodegradation pathway is crucial for understanding the environmental fate and potential toxicity of the transformation products. Based on the structure of benazolin and the known photochemical reactions of related benzothiazole (B30560) and benzoxazole (B165842) compounds, a plausible degradation pathway can be proposed.

Caption: A proposed photodegradation pathway for benazolin in aqueous solution.

Key transformation reactions likely include:

-

Decarboxylation: Loss of the carboxyl group from the acetic acid side chain.

-

Hydroxylation: Addition of hydroxyl groups to the aromatic ring, often mediated by hydroxyl radicals.

-

Dechlorination: Removal of the chlorine atom from the benzothiazole ring.

-

Ring Opening: Cleavage of the benzothiazolinone (B8138533) ring structure, leading to the formation of smaller, more polar intermediates, and eventual mineralization to CO₂, H₂O, and inorganic ions.

Conclusion and Future Research Directions

The photodegradation of benazolin in aqueous solutions is a complex process influenced by a variety of environmental factors. While this guide provides a framework for understanding its photochemical fate, there is a clear need for more dedicated research to generate specific quantitative data. Future studies should focus on:

-

Determining the quantum yield of benazolin's direct photolysis.

-

Quantifying the rate constants for the reaction of benazolin with key reactive oxygen species (•OH, ¹O₂).

-

Conducting detailed product identification studies under various environmentally relevant conditions (e.g., different pH values, presence of natural sensitizers).

-

Assessing the ecotoxicity of the identified photodegradation products.

Such data are essential for developing accurate environmental fate models and for conducting comprehensive risk assessments of benazolin in aquatic ecosystems.

Benazolin: A Technical Guide to its Herbicidal Spectrum Against Broadleaf Weeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benazolin is a selective, post-emergence herbicide used for the control of a range of annual broadleaf weeds in various crops. As a member of the synthetic auxin class of herbicides, benazolin mimics the action of the natural plant hormone indole-3-acetic acid (IAA), leading to abnormal growth and eventual death of susceptible plant species. This technical guide provides an in-depth overview of the herbicidal spectrum of benazolin against broadleaf weeds, supported by quantitative data from scientific literature. It also details the experimental protocols for evaluating its efficacy and illustrates its molecular mechanism of action.

Herbicidal Efficacy of Benazolin Against Broadleaf Weeds

Benazolin has demonstrated efficacy against a variety of economically important broadleaf weeds. The following table summarizes the available quantitative data from field trials on the percentage of weed control at different application rates.

| Weed Species | Common Name | Application Rate ( kg/ha ) | % Control | Growth Stage at Application | Reference |

| Sinapis arvensis | Wild Mustard | 0.56 | 52 | 4-6 leaves | [1] |

| 0.84 | 87 | 4-6 leaves | [1] | ||

| Amaranthus retroflexus | Redroot Pigweed | 0.56 | Satisfactory | 4-leaf stage | |

| Polygonum convolvulus | Wild Buckwheat | 0.84 | Satisfactory | 4-leaf stage | |

| Cirsium arvense | Canada Thistle | Not Specified | 71-90 (top growth) | Not Specified | |

| Stellaria media | Common Chickweed | Not Specified | Controlled | Not Specified | [2][3] |

| Galium aparine | Cleavers | Not Specified | Controlled | Not Specified | [2][3] |

| Bilderdykia convolvulus | Black Bindweed | Not Specified | Controlled | Not Specified | [2][3][4] |

Note: "Satisfactory" control indicates a significant reduction in weed population or biomass as reported in the study, but a specific percentage was not provided. "Controlled" indicates that the weed is listed as susceptible to benazolin, but specific quantitative data was not available in the reviewed literature.

Experimental Protocols for Efficacy Evaluation

The following outlines a typical experimental protocol for evaluating the post-emergence herbicidal efficacy of benazolin in a field setting, based on methodologies described in the scientific literature.

1. Experimental Design:

-

Layout: Randomized complete block design with a minimum of four replications.

-

Plot Size: Individual plots are typically in the range of 2 x 5 meters to allow for accurate application and assessment while minimizing edge effects.

-

Crop and Weed Seeding: The target crop and a uniform population of the target broadleaf weed species are sown in the experimental plots.

2. Herbicide Application:

-

Timing: Benazolin is applied post-emergence when the target weeds have reached a specific growth stage (e.g., 2-6 leaf stage). The crop growth stage is also recorded.

-

Equipment: A calibrated backpack or bicycle sprayer equipped with flat-fan nozzles is used to ensure uniform application.

-

Application Volume: Spray volumes typically range from 100 to 200 liters per hectare.

-

Treatments: A range of benazolin application rates are tested, along with an untreated control for comparison.

3. Data Collection and Analysis:

-

Weed Control Assessment: Visual assessment of percent weed control is conducted at specified intervals after application (e.g., 7, 14, and 28 days after treatment). A rating scale of 0% (no effect) to 100% (complete kill) is commonly used.

-

Weed Biomass: At the end of the evaluation period, the above-ground biomass of the target weed species is harvested from a defined area within each plot, dried, and weighed.

-

Crop Tolerance: Visual assessment of crop injury (phytotoxicity) is recorded using a similar percentage scale.

-

Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and treatment means are separated using a suitable statistical test (e.g., Tukey's HSD) at a significance level of p < 0.05.

Mechanism of Action: Synthetic Auxin Signaling Pathway

Benazolin, as a synthetic auxin, disrupts the normal hormonal balance in susceptible plants. It is more resistant to degradation by the plant's natural mechanisms compared to endogenous auxin (IAA). This leads to a persistent and overwhelming auxin signal, triggering a cascade of events that ultimately result in plant death. The core of this mechanism involves the perception of benazolin by specific receptor proteins, leading to the degradation of transcriptional repressors and the subsequent uncontrolled expression of auxin-responsive genes.

The key steps in the signaling pathway are:

-

Perception: Benazolin binds to the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.

-

Formation of a Co-receptor Complex: This binding stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein.

-

Ubiquitination: The formation of this ternary complex (TIR1/AFB-benazolin-Aux/IAA) allows the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex to tag the Aux/IAA repressor with ubiquitin molecules.

-

Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is targeted and degraded by the 26S proteasome.

-

Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs). These transcription factors are now free to activate the expression of a multitude of auxin-responsive genes.

-

Physiological Response: The massive and uncontrolled expression of these genes leads to a variety of physiological disruptions, including epinastic growth, cell division and elongation arrest, and ultimately, senescence and cell death.

References

The History and Development of Benazolin: An In-Depth Technical Guide

An Introduction to a Classic Auxin Herbicide

Benazolin is a selective, post-emergence herbicide belonging to the benzothiazole (B30560) group of compounds. Introduced in 1964, it has been utilized for the control of a variety of annual broadleaf weeds, particularly in cereal crops and oilseed rape.[1] Its mode of action as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA), places it in a significant class of herbicides that have played a crucial role in modern agriculture. This technical guide provides a comprehensive overview of the history, development, chemical properties, synthesis, mode of action, and toxicological and environmental profile of benazolin, tailored for researchers, scientists, and professionals in drug and herbicide development.

Historical Development

The journey of benazolin began in the mid-20th century, a period of significant innovation in the agrochemical industry.

-

1964: Benazolin is introduced as a herbicide. Its development is attributed to Boots Pure Drug Company.

-

Post-1964: Benazolin is commercialized, often in the form of its ethyl ester, benazolin-ethyl, which enhances its efficacy. It is frequently used in combination with other herbicides to broaden the spectrum of weed control.[2]

Chemical Properties and Synthesis

Benazolin is chemically known as 4-chloro-2-oxo-3(2H)-benzothiazoleacetic acid.[1] Its ethyl ester, benazolin-ethyl, is a common commercial formulation.

Chemical Synthesis

The synthesis of benazolin typically involves a multi-step process. A common pathway starts from 2-amino-4-chlorobenzothiazole. The synthesis of benazolin-ethyl, a widely used formulation, is achieved through the esterification of benazolin.

A patented method for synthesizing benazolin involves the reaction of benzothiazolone with potassium carbonate (salt of wormwood) and ethyl chloroacetate (B1199739) in the presence of a potassium iodide catalyst. This process is carried out at a controlled temperature of 60-65°C.[3]

Experimental Protocol: Synthesis of Benazolin

Objective: To synthesize benazolin from benzothiazolone.

Materials:

-

Benzothiazolone (0.5 mol, 94.8 g)

-

Potassium carbonate (77 g)

-

Ethyl chloroacetate (400 g)

-

Potassium iodide (4-6 g)

-

1000 mL three-necked flask

-

Stirring apparatus

-

Heating mantle with temperature control

Procedure:

-

To a 1000 mL three-necked flask, add 94.8 g of benzothiazolone, 77 g of potassium carbonate, 400 g of ethyl chloroacetate, and 4-6 g of potassium iodide.[3]

-

Stir the mixture for 30 minutes at room temperature.[3]

-

Heat the reaction mixture to 60-65°C and maintain this temperature for 4-6 hours with continuous stirring.[3]

-

Monitor the reaction progress by checking the mass concentration of benzothiazolone. The reaction is considered complete when the concentration is less than 0.3%.[3]

-

Upon completion, terminate the reaction and allow the mixture to cool.

-

Wash the product to remove unreacted reagents and byproducts.

-

Dry the final product to obtain benazolin.

Expected Yield: Approximately 95% with a purity of around 98.5%.[3]

Mode of Action: A Synthetic Auxin

Benazolin is a synthetic auxin herbicide, which means it mimics the action of the natural plant hormone indole-3-acetic acid (IAA) at high concentrations, leading to uncontrolled and disorganized plant growth and ultimately, death of susceptible species.[1]

The TIR1/AFB Signaling Pathway

The primary mode of action of auxin herbicides involves the SCF-TIR1/AFB E3 ubiquitin ligase complex.

-

Perception: In the plant cell nucleus, auxin molecules (both natural IAA and synthetic auxins like benazolin) bind to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) proteins, which are F-box proteins that act as auxin receptors.[4][5]

-

Co-receptor Formation: The binding of auxin stabilizes the interaction between the TIR1/AFB protein and Aux/IAA transcriptional repressor proteins, forming a co-receptor complex.[6][7]

-

Ubiquitination and Degradation: This interaction targets the Aux/IAA repressors for ubiquitination by the SCF (Skp1-Cullin-F-box) complex. The ubiquitinated Aux/IAA proteins are then degraded by the 26S proteasome.[4]

-

Gene Expression: The degradation of Aux/IAA repressors releases the Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes.[6]

-

Physiological Effects: The overexpression of these genes leads to a cascade of physiological effects, including epinasty, cell elongation, and eventually, tissue disruption and plant death in susceptible dicotyledonous weeds.

Herbicidal Efficacy

Benazolin is effective against a range of annual broadleaf weeds. Its efficacy can be influenced by factors such as weed species, growth stage, and environmental conditions.

Table 1: Weeds Controlled by Benazolin

| Common Name | Scientific Name |

| Common chickweed | Stellaria media |

| Cleavers | Galium aparine |

| Charlock | Sinapis arvensis |

| Black bindweed | Bilderdykia convolvulus |

Source:[2]

Experimental Protocol: Whole-Plant Herbicide Efficacy Bioassay

Objective: To determine the efficacy of benazolin on a target weed species.

Materials:

-

Seeds of a susceptible weed species (e.g., Galium aparine)

-

Pots with a suitable growing medium

-

Benazolin formulation

-

Spray chamber calibrated to deliver a precise volume

-

Greenhouse or controlled environment growth chamber

Procedure:

-

Plant Preparation: Sow weed seeds in pots and grow them in a greenhouse or growth chamber under optimal conditions until they reach the 2-3 leaf stage.[8]

-

Herbicide Application: Prepare a series of benazolin dilutions to be tested. Apply the herbicide solutions to the plants using a calibrated spray chamber to ensure uniform coverage.[8] Include an untreated control group.

-

Post-Treatment Care: Return the treated plants to the greenhouse or growth chamber and maintain optimal growing conditions.

-

Efficacy Assessment: Evaluate herbicide efficacy at 7, 14, and 21 days after treatment. Assessments should include visual injury ratings (on a scale of 0% for no effect to 100% for complete plant death) and measurement of plant biomass (fresh or dry weight).

-

Data Analysis: Calculate the effective concentration required to cause 50% growth inhibition (EC50) using appropriate statistical software.

Toxicological Profile

The toxicological profile of benazolin indicates low acute toxicity to mammals.

Table 2: Acute Toxicity of Benazolin

| Test Organism | Route of Exposure | LD50/LC50 |

| Rat | Oral | > 4800 mg/kg |

| Rat | Dermal | > 5000 mg/kg |

| Rat | Inhalation (4h) | > 1.2 mg/L |

Source: Data compiled from various toxicological databases.

Experimental Protocol: Acute Oral Toxicity (OECD TG 420)

Objective: To determine the acute oral toxicity (LD50) of benazolin in rats.

Materials:

-

Benazolin (technical grade)

-

Laboratory rats (specific strain, e.g., Wistar)

-

Oral gavage equipment

-

Appropriate vehicle for benazolin administration

Procedure:

-

Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days.

-

Dose Preparation: Prepare a range of benazolin doses in a suitable vehicle.

-

Administration: Administer a single dose of benazolin to fasted animals via oral gavage.

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

-

Data Analysis: Calculate the LD50 value using a validated statistical method.

Environmental Fate

The environmental fate of a herbicide determines its potential for off-target effects and contamination of soil and water.

Table 3: Environmental Fate Properties of Benazolin

| Property | Value | Implication |

| Soil Half-life (DT50) | 2 - 14 days | Not persistent in soil |

| Soil Adsorption Coefficient (Koc) | 20 - 150 mL/g | Moderate mobility |

| Water Solubility | 600 mg/L at 20°C | Potential for leaching |

Source: Data compiled from environmental fate databases.

Experimental Protocol: Soil Adsorption/Desorption (OECD TG 106)

Objective: To determine the soil adsorption coefficient (Koc) of benazolin.

Materials:

-

Radiolabeled ([¹⁴C]) benazolin

-

Several soil types with varying organic carbon content

-

Centrifuge

-

Liquid scintillation counter

-

0.01 M CaCl₂ solution

Procedure:

-

Soil Preparation: Characterize the selected soils for properties such as pH, organic carbon content, and texture.

-

Adsorption Phase: Prepare a solution of [¹⁴C]-benazolin in 0.01 M CaCl₂. Add this solution to soil samples and shake for a predetermined equilibrium time (e.g., 24 hours).

-

Separation: Centrifuge the soil suspensions to separate the soil from the aqueous phase.

-

Analysis: Measure the concentration of [¹⁴C]-benazolin in the aqueous phase using liquid scintillation counting.

-

Calculation: Determine the amount of benazolin adsorbed to the soil by the difference between the initial and equilibrium concentrations in the solution. Calculate the soil-water distribution coefficient (Kd) and normalize it to the organic carbon content to obtain the Koc.[9][10]

-

Desorption Phase: After the adsorption phase, replace a portion of the supernatant with fresh 0.01 M CaCl₂ solution, resuspend the soil, and shake for the same equilibrium time to determine the extent of desorption.

Structure-Activity Relationship (SAR)

The herbicidal activity of synthetic auxins is closely linked to their chemical structure. For auxin herbicides, including those in the benzothiazole class, key structural features are necessary for their recognition by the TIR1/AFB receptors and subsequent biological activity.

While specific SAR studies on benazolin are limited in the public domain, general principles for auxin herbicides apply:

-

Acidic Side Chain: The presence of a carboxylic acid group (or a group that can be metabolized to a carboxylic acid) is crucial for activity.[11]

-

Aromatic Ring System: A planar aromatic or heteroaromatic ring system is required for binding to the receptor.

-

Spatial Relationship: The spatial arrangement between the acidic side chain and the ring system is critical for a proper fit within the auxin-binding pocket of the TIR1/AFB receptors.

Further research focusing on the specific interactions of the benzothiazole ring of benazolin with the receptor could provide more detailed SAR insights.

Conclusion

Benazolin has a long history as an effective synthetic auxin herbicide. Its mode of action, centered on the disruption of the TIR1/AFB-mediated auxin signaling pathway, is well-understood. While it exhibits low acute toxicity to mammals, its mobility in soil warrants careful management to prevent potential water contamination. The detailed protocols and data presented in this guide offer a comprehensive technical resource for researchers and professionals in the field of herbicide science and development, providing a foundation for further investigation and the development of new weed management strategies.

References

- 1. Benazolin | C9H6ClNO3S | CID 19662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benazolin ethyl 12%+ Quizalofop-P-ethyl 2% EC-Herbicide-Jiangsu Fengshan Group Co., Ltd . [fschem.com]

- 3. CN101693700A - Synthesis method of benazolin - Google Patents [patents.google.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pesticide soil sorption parameters: theory, measurement, uses, limitations and reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemsafetypro.com [chemsafetypro.com]

- 11. Weed resistance to synthetic auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Benazolin: Solubility and Partition Coefficient

This in-depth technical guide provides a comprehensive overview of the solubility and partition coefficient data for the herbicide Benazolin and its ethyl ester, Benazolin-ethyl. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and a visual representation of the property determination workflow.

Core Physicochemical Data

The solubility and partition coefficient are critical parameters in understanding the environmental fate, bioavailability, and potential for bioaccumulation of a chemical compound. The following tables summarize the available quantitative data for Benazolin and Benazolin-ethyl.

Table 1: Solubility Data

| Compound | Solvent | Temperature (°C) | pH | Solubility |

| Benazolin | Water | 20 | Not Specified | 600 mg/L[1] |

| Acetone | 20 | Not Specified | 110,000 mg/L[2] | |

| Ethanol | 20 | Not Specified | 34,000 mg/L[2] | |

| Ethyl acetate | 20 | Not Specified | 23,000 mg/L[2] | |

| Xylene | 20 | Not Specified | 580 mg/L[2] | |

| Benazolin-ethyl | Water | 20 | 7 | 47.0 mg/L |

| Acetone | 20 | Not Specified | 229,000 mg/L |

Table 2: Octanol-Water Partition Coefficient (Log P) Data

| Compound | Method | Temperature (°C) | pH | Log P | Partition Coefficient (P) |

| Benazolin | Calculated | 20 | 7 | 1.34[2] | 21.9[2] |

| Benazolin-ethyl | Calculated | 20 | 7 | 2.5 | 316[3] |

Experimental Protocols

While the specific experimental details for the generation of the above data are not extensively published in readily available literature, the following represents a standard and widely accepted methodology for determining aqueous solubility and the octanol-water partition coefficient, primarily based on the OECD Guidelines for the Testing of Chemicals.

Determination of Aqueous Solubility (OECD Guideline 105)

The flask method is a common and robust technique for determining the water solubility of a substance.

Principle: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath or shaker.

-

Glass flasks with stoppers.

-

Centrifuge.

-

Analytical instrumentation (e.g., HPLC, GC, UV-Vis spectrophotometer).

-

Filtration apparatus (if necessary).

Procedure:

-

Preparation: An excess amount of solid Benazolin is added to a flask containing deionized water. The amount should be sufficient to ensure that a solid phase remains at equilibrium.

-

Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium. This can take 24 to 48 hours, and preliminary tests should be conducted to determine the time to equilibrium.

-

Phase Separation: Once equilibrium is established, the mixture is allowed to stand to let the solid material settle. The aqueous phase is then separated from the undissolved solid by centrifugation. Filtration may also be used, but care must be taken to avoid adsorption of the substance onto the filter material.

-

Analysis: The concentration of Benazolin in the clear aqueous supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment is performed in at least triplicate to ensure the reliability of the results.

Determination of Octanol-Water Partition Coefficient (OECD Guideline 107/117)

The shake-flask method is the classical approach for determining the octanol-water partition coefficient (Log P).

Principle: A solution of the test substance in either water or n-octanol is mixed with the other immiscible solvent in a vessel. After shaking to allow for partitioning and equilibration, the phases are separated, and the concentration of the substance in each phase is measured.

Apparatus:

-

Separatory funnels with stoppers.

-

Mechanical shaker.

-

Centrifuge.

-

Analytical instrumentation (e.g., HPLC, GC).

-

pH meter.

Procedure:

-

Pre-saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.

-

Preparation of Test Solution: A stock solution of Benazolin is prepared in either the pre-saturated water or pre-saturated n-octanol at a concentration that is well below its solubility limit in that solvent.

-

Partitioning: A known volume of the test solution and the other pre-saturated solvent are combined in a separatory funnel. The volume ratio is adjusted based on the expected Log P value. The funnel is shaken at a constant temperature until equilibrium is achieved (typically for several hours).

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to facilitate a clean separation.

-

Analysis: The concentration of Benazolin in both the aqueous and n-octanol phases is determined by a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase (C_octanol) to its concentration in the aqueous phase (C_water): P = C_octanol / C_water. The Log P is the base-10 logarithm of P.

-

pH Measurement: For ionizable compounds like Benazolin, the pH of the aqueous phase at equilibrium must be measured and reported, as it significantly influences the partitioning behavior.

Visualizing the Physicochemical Property Determination Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility and partition coefficient.

Caption: Workflow for determining solubility and partition coefficient.

References

Toxicological Profile of Benazolin in Mammalian Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available toxicological data for Benazolin. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. Critical data gaps exist in the publicly available literature regarding the toxicological profile of Benazolin in mammalian systems.

Executive Summary